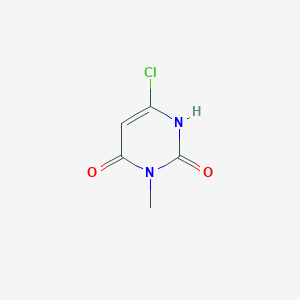

6-Chloro-3-methyluracil

Beschreibung

Eigenschaften

IUPAC Name |

6-chloro-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,1H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLXGFAZAARYJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195763 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4318-56-3 | |

| Record name | 6-Chloro-3-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4318-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-3-methyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4318-56-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloro-3-methyluracil | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYQ4JL346J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 6-Chloro-3-methyluracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3-methyluracil is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of blockbuster pharmaceuticals, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin, used in the management of type 2 diabetes.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and reactivity. Detailed experimental protocols and visual diagrams of key processes are included to support researchers and professionals in the fields of medicinal chemistry and drug development.

Physicochemical Properties

This compound presents as a white to off-white crystalline powder or lumps.[2] A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value | References |

| CAS Number | 4318-56-3 | |

| Molecular Formula | C₅H₅ClN₂O₂ | [3] |

| Molecular Weight | 160.56 g/mol | [3] |

| Appearance | White to off-white crystalline powder/lumps | [2] |

| Melting Point | 278-280 °C (with decomposition) | [2][4][5] |

| Boiling Point | 225.3 °C at 760 mmHg (Predicted) | |

| Density | 1.5±0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO); partially soluble in Methanol (B129727). Insoluble in Ethers, Acetonitrile, Dichloromethane, and Chloroform. | [6] |

| InChI Key | SGLXGFAZAARYJY-UHFFFAOYSA-N | [3] |

| SMILES | CN1C(=O)NC(Cl)=CC1=O |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The available data is summarized below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three distinct signals.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 12.4 | br s | 1H | N-H | [5] |

| 5.90 | s | 1H | C₅-H | [5] |

| 3.10 | s | 3H | N-CH₃ | [5] |

Solvent: DMSO-d₆, 400 MHz

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~165-180 | C=O |

| ~125-150 | C=C |

| ~25-35 | N-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | N-H stretch |

| 1740-1640 | C=O stretch (asymmetric and symmetric) |

| 1630 | C=C stretch |

| 800-600 | C-Cl stretch |

Note: The specific vibrational frequencies are based on general ranges for the respective functional groups.[10][11][12]

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak due to the presence of the chlorine isotope ³⁷Cl.

| m/z | Assignment |

| 160 | [M]⁺ (with ³⁵Cl) |

| 162 | [M+2]⁺ (with ³⁷Cl) |

Note: The presence of a peak at m/z 160 and 162 in an approximate 3:1 ratio is a strong indicator of a molecule containing one chlorine atom.[13]

Synthesis and Purification

The most common synthetic route to this compound involves the cyclization of a C₃ synthon with N-methylurea, followed by chlorination.

Synthesis of 1-Methylbarbituric Acid

The initial step is the formation of 1-methylbarbituric acid.

Caption: Synthesis of 1-Methylbarbituric Acid.

Chlorination of 1-Methylbarbituric Acid

The subsequent chlorination yields the final product.

Caption: Chlorination to form this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of 1-Methylbarbituric Acid [14]

-

To a solution of methanol, add methylurea and sodium methoxide.

-

Adjust the temperature to 40-50 °C.

-

Slowly and uniformly add dimethyl malonate over 1-2 hours while maintaining the temperature.

-

After the addition is complete, heat the mixture to reflux to facilitate the cyclization reaction.

-

Cool the reaction mixture to 20-30 °C to precipitate the 1-methylbarbituric acid solid.

-

Filter and dry the crude product.

-

Further purify by treating with hydrochloric acid at 10-20 °C, followed by centrifugation and drying.

Step 2: Chlorination to this compound [5][14]

-

Mix the dried 1-methylbarbituric acid with phosphorus oxychloride.

-

Slowly add water dropwise to the suspension at 0-20 °C.

-

Heat the reaction mixture to 70-80 °C and maintain for several hours.

-

Cool the resulting solution and evaporate the excess phosphorus oxychloride under reduced pressure.

-

Treat the residue with methanol to precipitate the crude this compound.

Step 3: Purification [14]

-

Dissolve the crude product in a 5% sodium hydroxide (B78521) solution at approximately 55 °C.

-

Adjust the pH to 6-7 by the dropwise addition of hydrochloric acid to precipitate the purified product.

-

Cool the mixture to 15-20 °C to complete the crystallization.

-

Collect the solid by centrifugation or filtration, wash with water, and dry to obtain pure this compound.

Reactivity and Applications

The primary utility of this compound lies in its reactivity as a building block for more complex molecules, particularly in the pharmaceutical industry. The chlorine atom at the 6-position is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions.

Key Application: Synthesis of Alogliptin

This compound is a crucial starting material for the synthesis of Alogliptin. The synthesis involves a nucleophilic substitution reaction where the chlorine atom is displaced by the amino group of a chiral piperidine (B6355638) derivative.

Caption: Synthesis of Alogliptin from this compound.

Other Applications

This compound has also been utilized in the synthesis of antibacterial agents, specifically as inhibitors of Helicobacter pylori glutamate (B1630785) racemase.[2][5]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[15]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[15]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[15]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]

It is recommended to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a compound of significant industrial importance, particularly in the synthesis of Alogliptin. Its well-defined physicochemical properties and reactivity make it a valuable tool for medicinal chemists. This guide provides a foundational understanding of its core characteristics, synthesis, and handling, serving as a valuable resource for researchers and professionals in the pharmaceutical sciences. Further research into its broader reactivity and potential applications could unveil new opportunities for this versatile molecule.

References

- 1. Coupling this compound with copper: structural features, theoretical analysis, and biofunctional properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound>98.0%(HPLC)(T)25g [scisupplies.eu]

- 5. This compound | 4318-56-3 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. eng.uc.edu [eng.uc.edu]

- 12. edu.rsc.org [edu.rsc.org]

- 13. youtube.com [youtube.com]

- 14. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]

- 15. This compound - High purity | EN [georganics.sk]

physicochemical characteristics of 6-Chloro-3-methyluracil

An In-depth Technical Guide to 6-Chloro-3-methyluracil

Introduction

This compound is a halogenated pyrimidine (B1678525) derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its structural backbone is a uracil (B121893) ring, a fundamental component of ribonucleic acid (RNA). The presence of a chloro group at the 6-position and a methyl group at the 3-position imparts specific reactivity, making it a valuable building block for more complex molecules. Notably, it is a key intermediate in the production of Alogliptin, a dipeptidyl peptidase IV (DPP-4) inhibitor used in the management of type 2 diabetes.[2] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and its role in biochemical pathways.

Physicochemical Characteristics

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 6-chloro-3-methyl-1H-pyrimidine-2,4-dione | [3] |

| Synonyms | 3-Methyl-6-chlorouracil, 6-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione | [4] |

| CAS Number | 4318-56-3 | [4] |

| Molecular Formula | C₅H₅ClN₂O₂ | [4][5] |

| Molecular Weight | 160.56 g/mol | [3][4] |

| Appearance | White solid / Lumps | [6] |

| SMILES | CN1C(=O)C=C(NC1=O)Cl | [3] |

| InChI Key | SGLXGFAZAARYJY-UHFFFAOYSA-N |[3][4] |

Table 2: Physical and Computational Properties

| Property | Value | Source(s) |

|---|---|---|

| Melting Point | 277-282 °C (with decomposition) | [4][6][7] |

| Boiling Point | 225.3 °C at 760 mmHg | [4] |

| Density | 1.5 ± 0.1 g/cm³ | [4] |

| Polar Surface Area (PSA) | 49.4 Ų | [3][4] |

| XLogP3 | 0 | [4] |

| Refractive Index | 1.581 |[4] |

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic data are critical for the unambiguous identification and structural elucidation of this compound.

Table 3: ¹H NMR Spectroscopic Data

| Solvent | Chemical Shift (δ) | Multiplicity | Integration | Assignment | Source(s) |

|---|---|---|---|---|---|

| DMSO-d₆ (400 MHz) | 3.10 ppm | singlet | 3H | -CH₃ | [6] |

| 5.90 ppm | singlet | 1H | =CH- | [6] |

| | 12.4 ppm | broad singlet | 1H | -NH |[6] |

Table 4: Crystallographic Data

| Parameter | Value | Source(s) |

|---|---|---|

| Crystal System | Monoclinic | [3] |

| Space Group | P 1 21/c 1 | [3] |

| Unit Cell Dimensions | a = 4.4135 Å, b = 15.780 Å, c = 9.0645 Å | [3] |

| | α = 90.00°, β = 92.025°, γ = 90.00° |[3] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are outlined below. These protocols are based on established chemical literature.

Synthesis of this compound

A common and effective method for synthesizing this compound involves a two-step process starting from dimethyl malonate and N-methylurea, followed by chlorination.[2]

Step 1: Synthesis of 1-Methyl Barbituric Acid

-

Add N-methylurea and sodium methoxide (B1231860) to a methanol (B129727) solution. Adjust the temperature to 40-50 °C.[2]

-

While maintaining the temperature, slowly add dimethyl malonate dropwise.[2]

-

After the addition is complete, heat the mixture to reflux (55-60 °C) to facilitate the cyclization reaction, forming 1-methyl barbituric acid.[2]

-

Acidify the resulting solution to precipitate the 1-methyl barbituric acid intermediate, which is then purified.[2]

Step 2: Chlorination to form this compound

-

Create a suspension of the dried 1-methyl barbituric acid solid in phosphorus oxychloride (POCl₃).[2][6]

-

Slowly add water dropwise to the mixture at a controlled temperature (e.g., 0-20 °C).[2][6]

-

Gradually heat the reaction mixture to 70-80 °C and stir at this temperature for several hours (approx. 1.5-5 hours) to complete the chlorination.[2][6]

-

Cool the reaction mixture back to approximately 20 °C.[2]

-

Slowly add water to the cooled mixture to precipitate the crude this compound.[2]

-

The crude solid product is collected by suction filtration.[2]

Purification Protocol: Recrystallization

The crude product obtained from the synthesis often requires purification to achieve the desired grade for subsequent reactions.

-

Dissolve the crude this compound in a 5% aqueous sodium hydroxide (B78521) (NaOH) solution. A mass ratio of approximately 5:1 (NaOH solution to crude product) is typical.[2]

-

Gently warm the solution to 45-55 °C to ensure the complete dissolution of the solid.[2]

-

Slowly add hydrochloric acid (HCl) dropwise to the solution to adjust the pH to between 6 and 7. This will cause the purified product to precipitate out as crystals.[2]

-

Cool the mixture to 10-20 °C and allow time for crystallization to complete.[2]

-

Collect the purified crystals by centrifugation or filtration.[2]

-

Dry the solid product to obtain pure this compound. Purity can be assessed by techniques such as HPLC.[2]

Biological Significance and Applications

While this compound itself is not typically the final active pharmaceutical ingredient (API), its role as a key building block is of immense importance in drug development.

Intermediate for Alogliptin (DPP-4 Inhibitor)

The primary application of this compound is as a key intermediate in the synthesis of Alogliptin, a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[2] DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Alogliptin increases the levels of active incretins, which in turn stimulates glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) secretion, thereby lowering blood glucose levels in patients with type 2 diabetes.

Other Potential Applications

-

Antibacterial Agents: Derivatives of this compound have been synthesized and investigated as potential antibacterial agents, specifically as inhibitors of Helicobacter pylori glutamate (B1630785) racemase.[6]

-

Bioactive Metal Complexes: When complexed with metals such as copper(II), this compound can form coordination compounds that exhibit notable biofunctional properties, including antibacterial and antioxidant effects.[8]

The logical relationship from the intermediate to the final drug's mechanism of action is illustrated below.

References

- 1. This compound | Manasa Life Sciences [manasalifesciences.com]

- 2. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]

- 3. 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione | C5H5ClN2O2 | CID 96141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | 4318-56-3 [chemicalbook.com]

- 7. 4318-56-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. Coupling this compound with copper: structural features, theoretical analysis, and biofunctional properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 6-Chloro-3-methyluracil (CAS Number: 4318-56-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-methyluracil is a pyrimidine (B1678525) derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its chemical structure, featuring a reactive chlorine atom at the 6-position, makes it a versatile intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, reactivity, and significant applications in drug discovery and development, with a focus on its role in the synthesis of the antidiabetic drug Alogliptin and its potential in the development of antibacterial agents.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[2] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | References |

| CAS Number | 4318-56-3 | |

| Molecular Formula | C₅H₅ClN₂O₂ | |

| Molecular Weight | 160.56 g/mol | |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 278-280 °C (decomposes) | [2] |

| Synonyms | 6-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione, 3-Methyl-6-chlorouracil | [3] |

| Solubility | Low solubility in water | [4] |

Spectroscopic Data

| Spectroscopy | Data | References |

| ¹H NMR | A ¹H NMR spectrum is available, though detailed assignments require further analysis. | |

| ¹³C NMR | Calculated ¹³C NMR chemical shifts have been reported. | [5] |

| IR Spectroscopy | The IR spectrum shows characteristic peaks for the uracil (B121893) ring system. | [6] |

| Mass Spectrometry | The mass spectrum provides information on the molecular weight and fragmentation pattern. | [2][7] |

Synthesis of this compound

A common and environmentally friendly method for the preparation of this compound involves the cyclization of dimethyl malonate with N-methylurea, followed by chlorination.[8]

Experimental Protocol:

Step 1: Synthesis of 1-methylbarbituric acid

-

In a suitable reaction vessel, dissolve N-methylurea and sodium methoxide (B1231860) in methanol.

-

To this solution, add dimethyl malonate.

-

Heat the mixture to reflux (approximately 55-60 °C) and maintain for a specified period to facilitate cyclization.

-

After the reaction is complete, cool the mixture and acidify to precipitate 1-methylbarbituric acid.

-

Isolate the solid product by filtration and purify by recrystallization.

Step 2: Chlorination to this compound

-

Mix the dried 1-methylbarbituric acid with phosphorus oxychloride.

-

Slowly add water dropwise to the mixture at a controlled temperature (e.g., 20 °C).

-

Gradually heat the reaction mixture to approximately 70 °C and stir until the reaction is complete.

-

Cool the reaction mixture and quench with water to precipitate the crude this compound.

-

Isolate the crude product by filtration.

Step 3: Purification

-

Dissolve the crude product in a dilute sodium hydroxide (B78521) solution.

-

Adjust the pH to 7 with hydrochloric acid to precipitate the purified this compound.

-

Cool the mixture to promote crystallization.

-

Collect the purified product by filtration, wash with water, and dry.[8]

Reactivity and Applications in Drug Development

The chlorine atom at the 6-position of this compound is a leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is central to its utility as a versatile intermediate in the synthesis of various heterocyclic compounds with therapeutic potential.

Intermediate in the Synthesis of Alogliptin

This compound is a key starting material in the synthesis of Alogliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[2] The synthesis involves a nucleophilic substitution reaction where the chlorine atom is displaced by an amine.

-

Alkylation: React this compound with 2-(bromomethyl)benzonitrile (B57715) in the presence of a base (e.g., diisopropylethylamine) in a suitable solvent (e.g., N-methylpyrrolidone) to yield 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile.[2]

-

Nucleophilic Substitution: The resulting intermediate is then reacted with (R)-3-aminopiperidine. The amino group of the piperidine (B6355638) derivative acts as a nucleophile, displacing the chloride at the 6-position of the uracil ring to form the core structure of Alogliptin.

Alogliptin functions by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Alogliptin increases the levels of active incretins, which in turn stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells. This dual action leads to improved glycemic control.

Precursor for Antibacterial Agents

This compound and its derivatives have been explored for the development of novel antibacterial agents. For instance, a copper(II) complex of this compound has demonstrated notable antibacterial effects against both Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus, B. cereus) bacteria.[9] Furthermore, 3-substituted 6-anilinouracils, which can be synthesized from 6-chlorouracil (B25721) derivatives, are a promising class of inhibitors of bacterial DNA polymerase in Gram-positive bacteria.[1][10]

The synthesis of 6-anilinouracil (B3066259) derivatives typically involves the nucleophilic substitution of the chloro group in a 6-chlorouracil derivative with a substituted aniline.

Safety and Handling

This compound is classified as a hazardous substance. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound. It should be stored in a well-ventilated place, and the container kept tightly closed.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry and drug development. Its reactivity, particularly at the 6-position, allows for the synthesis of a wide range of biologically active molecules. Its established role as a key precursor in the industrial synthesis of the important antidiabetic drug Alogliptin highlights its significance. Furthermore, ongoing research into its derivatives as potential antibacterial agents underscores its continued relevance in the quest for new therapeutics. This guide provides a foundational understanding of the core technical aspects of this compound for researchers and scientists working in the pharmaceutical industry.

References

- 1. Improved synthesis of antibacterial 3-substituted 6-anilinouracils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione | C5H5ClN2O2 | CID 96141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-((6-Chloro-3-Methyl-2,4-Dioxo-3,4-Dihydropyrimidin-1(2H)-Yl)Methyl)Benzonitrile Supplier China | CAS 196987-23-8 | Structure, Properties, Safety Data & Price [nj-finechem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. uni-saarland.de [uni-saarland.de]

- 8. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]

- 9. Coupling this compound with copper: structural features, theoretical analysis, and biofunctional properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-Chloro-3-methyluracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-Chloro-3-methyluracil (CAS No: 4318-56-3), a pivotal intermediate in pharmaceutical synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for researchers in drug discovery and development.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.4 | broad singlet | 1H | N-H |

| 5.90 | singlet | 1H | C₅-H |

| 3.10 | singlet | 3H | N-CH₃ |

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 163.61 | C₄=O |

| 161.24 | C₂=O |

| 156.26 | C₆-Cl |

| 82.71 | C₅ |

| 29.10 | N-CH₃ |

Solvent: DMSO-d₆, Frequency: 101 MHz

Table 3: Mass Spectrometry (GC-MS) Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Note |

| 160 | 2nd Highest | Molecular Ion [M]⁺ |

| 68 | Top Peak | Fragment Ion |

| 40 | 3rd Highest | Fragment Ion |

Source: NIST Mass Spectrometry Data Center

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3200-3100 | Medium | N-H Stretch | Amide |

| 3050-3000 | Medium | C-H Stretch | Aromatic/Vinylic |

| 2950-2850 | Medium | C-H Stretch | Methyl |

| ~1710 | Strong | C=O Stretch | Amide (C₄=O) |

| ~1670 | Strong | C=O Stretch | Amide (C₂=O) |

| ~1600 | Medium | C=C Stretch | Alkene |

| ~1450 | Medium | C-H Bend | Methyl |

| ~750 | Strong | C-Cl Stretch | Chloroalkene |

Note: This table is based on characteristic infrared absorption frequencies for the functional groups present in this compound, as specific experimental data was not available in public databases.

Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher.

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to achieve a high signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Introduction: For GC-MS analysis, the sample is dissolved in a volatile organic solvent and injected into the gas chromatograph. The GC separates the sample from the solvent and any impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Signaling Pathway Context: Uracil (B121893) Metabolism

This compound is a derivative of uracil, a fundamental component of nucleic acids. Understanding the metabolic pathways of uracil is crucial in drug development, particularly in oncology and virology. The following diagram outlines a simplified representation of the pyrimidine (B1678525) salvage pathway, where uracil is recycled.

Crystal Structure of 6-Chloro-3-methyluracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 6-Chloro-3-methyluracil, a pyrimidine (B1678525) derivative of interest in medicinal chemistry and drug development. This document summarizes its key crystallographic data, outlines the experimental protocols for its synthesis and structural determination, and presents a logical workflow for these processes.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group P 1 21/c 1.[1] A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for this compound [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| Cell Lengths | |

| a | 4.4135 Å |

| b | 15.780 Å |

| c | 9.0645 Å |

| Cell Angles | |

| α | 90.00° |

| β | 92.025° |

| γ | 90.00° |

| Molecules per Unit Cell (Z) | 4 |

| Residual Factor (R-factor) | 0.0429 |

| COD Number | 2106018 |

Experimental Protocols

While the specific experimental details from the primary crystallographic study were not fully accessible, this section outlines established methodologies for the synthesis of this compound and the general procedure for single-crystal X-ray diffraction analysis.

Synthesis of this compound

A common synthetic route to this compound involves the chlorination of a precursor molecule. A representative protocol is as follows:

-

Starting Material : The synthesis typically starts from 1-methyl barbituric acid.

-

Chlorination : The 1-methyl barbituric acid is mixed with a chlorinating agent, such as phosphorus oxychloride (POCl₃).

-

Reaction Conditions : The reaction mixture is heated to facilitate the chlorination process.

-

Work-up : After the reaction is complete, the excess chlorinating agent is removed, often by distillation under reduced pressure.

-

Purification : The crude product is then purified, for example, by recrystallization from a suitable solvent to yield solid this compound.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is achieved through the following steps:

-

Crystal Growth : Single crystals of sufficient quality are grown. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent.

-

Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection : The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is collected over a wide range of angles to ensure a complete dataset.

-

Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares methods to obtain the final atomic coordinates and other structural parameters.

Experimental Workflow

The logical flow from synthesis to structural elucidation is depicted in the following diagram.

Signaling Pathways

A comprehensive search of available scientific literature and databases did not reveal any established signaling pathways in which this compound is directly involved. While a copper complex of this molecule has been reported to exhibit antibacterial properties, this does not delineate a specific signaling cascade. Further research is required to elucidate the molecular mechanisms of action and potential signaling pathway interactions of this compound.

References

The Role of 6-Chloro-3-methyluracil in Modern Therapeutics: A Technical Guide to its Application in DPP-4 Inhibition

For Immediate Release

Alogliptin (B1666894), a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes, relies on the versatile chemical intermediate, 6-Chloro-3-methyluracil, for its synthesis. This technical guide provides an in-depth analysis of the role of this compound as a precursor and the subsequent mechanism of action of the resulting therapeutic agent, Alogliptin. This document is intended for researchers, scientists, and drug development professionals.

Introduction: this compound as a Key Pharmaceutical Intermediate

This compound (CAS 4318-56-3) is a pyrimidine (B1678525) derivative that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its primary and most notable application is as a key intermediate in the manufacturing of Alogliptin, a highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] Beyond its role in antidiabetic medications, this compound is also utilized in the synthesis of some antibacterial agents.[1] This guide will focus on its pivotal role in the development of Alogliptin and the downstream mechanism of action of this important therapeutic.

Synthetic Pathway from this compound to Alogliptin

The synthesis of Alogliptin from this compound is a multi-step process. A common synthetic route involves the reaction of this compound with α-bromo-o-tolunitrile to form the intermediate 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)methyl]benzonitrile.[3] This intermediate is then reacted with (R)-3-aminopiperidine to yield Alogliptin.[3]

References

An In-depth Technical Guide on the Biological Activity of 6-Chloro-3-methyluracil and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3-methyluracil, a pyrimidine (B1678525) derivative, primarily serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. While the biological activity of the core molecule itself is not extensively documented as a standalone therapeutic agent, its derivatives, particularly metal complexes, have demonstrated notable biological activities. This guide provides a comprehensive overview of the known biological activities of this compound derivatives, with a focus on a copper (II) complex that exhibits antibacterial and antioxidant properties. Detailed experimental protocols for assessing these activities and a discussion of potential signaling pathways modulated by uracil (B121893) derivatives are also presented.

Introduction

This compound is a halogenated pyrimidine that serves as a versatile building block in medicinal chemistry.[1] Its primary application lies in its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the anti-diabetic drug alogliptin (B1666894) and various antibacterial agents.[2][3] The inherent reactivity of the chloro and methyl groups on the uracil ring makes it a valuable scaffold for creating diverse molecular architectures with potential therapeutic applications.

Recent research has explored the biological potential of metal complexes incorporating this compound as a ligand. One such study highlights a copper (II) complex, [Cu(cmu)₂(H₂O)₂]·4H₂O, which has shown promising antibacterial and antioxidant activities, suggesting that coordination to a metal center can unlock or enhance the biological properties of the parent molecule.[4]

This technical guide will delve into the reported biological activities of this compound derivatives, present quantitative data in a structured format, provide detailed experimental methodologies for key biological assays, and visualize relevant signaling pathways that may be influenced by uracil-based compounds.

Biological Activities of a this compound Derivative

The primary documented biological activities of a this compound derivative are its antibacterial and antioxidant properties, as observed in its copper (II) complex.

Antibacterial Activity

A copper (II) complex of this compound has demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria.[4] The activity was assessed by measuring the zone of inhibition in a disc diffusion assay.

Table 1: Antibacterial Activity of this compound Copper (II) Complex

| Bacterial Strain | Type | Zone of Inhibition (mm) |

| Escherichia coli | Gram-negative | 18 |

| Pseudomonas aeruginosa | Gram-negative | 15 |

| Staphylococcus aureus | Gram-positive | 20 |

| Bacillus cereus | Gram-positive | 17 |

Data extracted from a study on a copper (II) complex of this compound.[4]

Antioxidant Activity

The same copper (II) complex was evaluated for its antioxidant potential using a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined.

Table 2: Antioxidant Activity of this compound Copper (II) Complex

| Assay | IC₅₀ Value (µg/mL) |

| DPPH Radical Scavenging | 45.8 |

Data extracted from a study on a copper (II) complex of this compound.[4]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of the biological activity of the this compound copper (II) complex.

Antibacterial Susceptibility Testing: Disc Diffusion Method

This protocol is based on the Kirby-Bauer disk diffusion susceptibility test.

Objective: To determine the susceptibility of bacterial strains to the test compound by measuring the zone of inhibition.

Materials:

-

Test compound (this compound copper (II) complex)

-

Bacterial cultures (Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus cereus)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile filter paper discs (6 mm diameter)

-

Sterile swabs

-

Incubator (37°C)

-

Micropipettes and sterile tips

-

Control antibiotic discs (e.g., ciprofloxacin)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the test bacterium from a fresh culture plate.

-

Suspend the colonies in sterile saline solution.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

-

-

Inoculation of MHA Plates:

-

Dip a sterile swab into the bacterial inoculum and rotate it against the side of the tube to remove excess fluid.

-

Evenly streak the entire surface of the MHA plate with the swab in three different directions to ensure uniform growth.

-

-

Application of Discs:

-

Prepare a stock solution of the test compound in DMSO.

-

Aseptically place sterile filter paper discs onto the inoculated MHA plates.

-

Pipette a specific volume (e.g., 10 µL) of the test compound solution onto each disc.

-

Place a control antibiotic disc on the plate.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Collection:

-

After incubation, measure the diameter of the zone of complete inhibition (including the disc diameter) in millimeters.

-

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol describes a common method for determining the free radical scavenging activity of a compound.

Objective: To determine the IC₅₀ value of the test compound for scavenging DPPH free radicals.

Materials:

-

Test compound (this compound copper (II) complex)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (spectroscopic grade)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Keep the solution in the dark.

-

Prepare a stock solution of the test compound and ascorbic acid in methanol at various concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume (e.g., 100 µL) of the DPPH solution to each well.

-

Add an equal volume (e.g., 100 µL) of the test compound or ascorbic acid at different concentrations to the wells.

-

For the control, add 100 µL of methanol instead of the test compound.

-

-

Incubation:

-

Incubate the microplate in the dark at room temperature for 30 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value.

-

Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the broader class of uracil derivatives is known to interact with several key cellular pathways.

P2Y Receptor Signaling

Uracil nucleotides and their derivatives are known agonists for several subtypes of P2Y receptors, which are G protein-coupled receptors (GPCRs).[5][6] Activation of these receptors can lead to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

Thymidylate Synthase Inhibition

Uracil analogs, most notably 5-fluorouracil (B62378) (5-FU), are well-known inhibitors of thymidylate synthase (TS).[3][7] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and repair, ultimately leading to cell death, particularly in rapidly proliferating cancer cells. Although this compound is not a direct TS inhibitor, its structural similarity to uracil suggests that its derivatives could be designed to target this pathway.

Conclusion

This compound is a valuable scaffold in medicinal chemistry, primarily utilized as an intermediate for the synthesis of bioactive molecules. While the core compound's biological profile is not extensively characterized, its derivatives, such as the described copper (II) complex, exhibit promising antibacterial and antioxidant activities. The provided experimental protocols offer a foundation for the biological evaluation of novel this compound derivatives. Furthermore, the exploration of potential signaling pathways, such as P2Y receptor modulation and thymidylate synthase inhibition, provides a rationale for the future design of targeted therapeutic agents based on this versatile chemical entity. Further research is warranted to fully elucidate the biological potential of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Tools and drugs for uracil nucleotide-activated P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel uracil derivatives bearing 1, 2, 3-triazole moiety as thymidylate synthase (TS) inhibitors and as potential antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coupling this compound with copper: structural features, theoretical analysis, and biofunctional properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. P2 receptors activated by uracil nucleotides--an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Scholars@Duke publication: Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors. [scholars.duke.edu]

An In-depth Technical Guide to the Reactivity of 6-Chloro-3-methyluracil with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 6-chloro-3-methyluracil with various nucleophiles. This compound is a key intermediate in the synthesis of numerous pharmaceutical compounds, including antibacterial agents and the dipeptidyl peptidase-4 (DPP-4) inhibitor alogliptin, used in the management of type 2 diabetes.[1] Its reactivity is centered around the electrophilic character of the C6 position, making it susceptible to nucleophilic aromatic substitution. This guide details the synthesis of this compound, its reactions with common nucleophiles such as amines, thiols, and alkoxides, and provides experimental protocols for key transformations.

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of a barbituric acid derivative. A common and efficient method involves the cyclization of N-methylurea with dimethyl malonate in the presence of a base like sodium methoxide (B1231860) to form 1-methyl barbituric acid. This intermediate is then chlorinated using phosphorus oxychloride (POCl₃) to yield the final product.[2]

Experimental Protocol: Synthesis of this compound[2]

Step 1: Synthesis of 1-Methyl Barbituric Acid

-

To a reaction vessel, add N-methylurea, an organic solvent (e.g., methanol), and sodium methoxide.

-

Stir the mixture until all solids are dissolved.

-

Add dimethyl malonate to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours.

-

Cool the reaction mixture and adjust the pH to acidic conditions using an appropriate acid (e.g., hydrochloric acid) to precipitate the 1-methyl barbituric acid.

-

Filter the solid, wash with water, and dry to obtain the intermediate. A yield of 89% with a purity of 98% has been reported for the purified 1-methyl barbituric acid.[2]

Step 2: Chlorination of 1-Methyl Barbituric Acid

-

Mix the dried 1-methyl barbituric acid with phosphorus oxychloride.

-

Slowly heat the mixture to approximately 70°C and stir at a constant temperature.

-

After the reaction is complete, cool the mixture.

-

Carefully add water to the cooled reaction mixture to quench the excess phosphorus oxychloride and precipitate the crude this compound.

-

Filter the crude product and wash it with water.

-

The crude product can be purified by recrystallization. For instance, dissolving the crude product in a 5% sodium hydroxide (B78521) solution at 55°C, followed by neutralization with hydrochloric acid to pH 7, crystallization at 15°C, and filtration can yield a product with 85% yield and 97% purity.[2]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reactivity with Nucleophiles: An Overview

The chlorine atom at the C6 position of this compound is a good leaving group, making this position susceptible to nucleophilic attack. The general mechanism is a nucleophilic aromatic substitution (SNA_r_), which proceeds via an addition-elimination pathway.

General Reaction Mechanism

Caption: General mechanism of nucleophilic substitution on this compound.

Reactivity with Amines

This compound readily reacts with primary and secondary amines to form the corresponding 6-aminouracil (B15529) derivatives. These reactions are crucial for the synthesis of various biologically active compounds.

Quantitative Data

| Nucleophile (Amine) | Product | Yield (%) | Reaction Conditions | Reference |

| Benzylamine | 6-(Benzylamino)-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione | 96 | Not specified | Analogous reaction |

| 4-(Trifluoromethyl)benzylamine | 3-Isopropyl-1-methyl-6-((4-(trifluoromethyl)benzyl)amino)pyrimidine-2,4(1H,3H)-dione | 75 | Not specified | Analogous reaction |

| Aliphatic Amines | 6-(Alkylamino)-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione | Lower yields | Not specified | Analogous reaction |

Note: The data presented is for a closely related analog, 6-chloro-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione, and serves as a strong indicator of the expected reactivity for this compound.

Experimental Protocol: General Procedure for Amination

-

Dissolve this compound in a suitable solvent (e.g., ethanol, DMF).

-

Add the desired primary or secondary amine to the solution. An excess of the amine can be used to act as both the nucleophile and the base to neutralize the HCl formed during the reaction. Alternatively, a non-nucleophilic base (e.g., triethylamine, potassium carbonate) can be added.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash it with a suitable solvent.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Reactivity with Thiols

The reaction of this compound with thiols (mercaptans) provides a route to 6-thio-substituted uracil (B121893) derivatives. These reactions are typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

Quantitative Data

Experimental Protocol: General Procedure for Thiolation

-

Prepare a solution of the desired thiol in a suitable solvent (e.g., ethanol, DMF).

-

Add a base (e.g., sodium hydroxide, potassium carbonate, or sodium ethoxide) to the solution to generate the thiolate.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature or with heating, monitoring its progress by TLC.

-

Once the reaction is complete, neutralize the mixture with an acid if a basic catalyst was used.

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Reactivity with Alkoxides

Nucleophilic substitution with alkoxides, such as sodium methoxide or sodium ethoxide, yields 6-alkoxyuracil derivatives. These reactions are analogous to the Williamson ether synthesis.

Quantitative Data

Detailed quantitative data for the reaction of this compound with a range of alkoxides is not extensively documented in the available literature. However, the general principles of nucleophilic aromatic substitution suggest that these reactions should proceed efficiently under appropriate conditions.

Experimental Protocol: General Procedure for Alkoxylation

-

Prepare a solution of the desired alcohol (e.g., methanol, ethanol).

-

Add a strong base, such as sodium hydride or sodium metal, to the alcohol to generate the corresponding sodium alkoxide in situ. Alternatively, a commercially available solution of the sodium alkoxide can be used.

-

Add this compound to the alkoxide solution.

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a suitable acid (e.g., acetic acid or dilute HCl).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over an anhydrous salt, and concentrate it to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

Conclusion

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its C6 position towards nucleophilic substitution. This guide has outlined the synthesis of this important intermediate and detailed its reactivity with key classes of nucleophiles: amines, thiols, and alkoxides. The provided experimental protocols offer a foundation for the practical application of these reactions in a research and development setting. While specific quantitative data for all possible nucleophilic reactions of this compound is not exhaustively available, the analogous reactivity of similar heterocyclic systems provides a strong predictive framework for reaction outcomes and conditions. Further investigation into the substrate scope and optimization of reaction conditions for a wider variety of nucleophiles will continue to expand the synthetic utility of this valuable compound.

References

Theoretical Exploration of the Electronic Structure of 6-Chloro-3-methyluracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical studies on the electronic structure of 6-Chloro-3-methyluracil, a molecule of interest in medicinal chemistry. By leveraging computational chemistry methods, we can elucidate the electronic properties that govern its reactivity, stability, and potential biological activity. This document outlines the common theoretical protocols, presents the expected electronic parameters, and visualizes the workflow and conceptual relationships inherent in such a study.

Introduction to the Electronic Structure of this compound

This compound is a pyrimidine (B1678525) derivative. The electronic structure of a molecule is fundamental to understanding its chemical behavior.[1] Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties. For this compound, understanding its electronic characteristics is crucial for applications in drug design and development, as these properties are linked to its reactivity and interaction with biological targets.

Quantum chemical calculations provide valuable insights into the electronic features of molecules, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These parameters help in predicting the sites susceptible to electrophilic or nucleophilic attack and the overall stability of the molecule.

Methodologies for Electronic Structure Calculation

The primary computational method for investigating the electronic structure of molecules like this compound is Density Functional Theory (DFT). This approach offers a good balance between accuracy and computational cost.

Experimental Protocols:

A typical computational protocol for analyzing the electronic structure of this compound involves the following steps:

-

Molecular Geometry Optimization:

-

The initial 3D structure of this compound is constructed.

-

The geometry is then optimized to find the lowest energy conformation. This is a crucial step as the electronic properties are dependent on the molecular geometry.

-

A widely used DFT functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

A common basis set employed is 6-311++G(d,p), which provides a good description of the electron distribution, including polarization and diffuse functions.[2]

-

-

Frequency Calculations:

-

After optimization, vibrational frequency calculations are performed at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

-

Electronic Property Calculations:

-

Using the optimized geometry, various electronic properties are calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap between them is a key indicator of chemical reactivity.[3][4]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions prone to electrophilic and nucleophilic attack.

-

Mulliken Atomic Charges: These calculations provide the charge distribution on each atom in the molecule.

-

-

Software: These calculations are typically performed using quantum chemistry software packages such as Gaussian, GAMESS, or CP2K.[5][6]

Data Presentation: Calculated Electronic Properties

Table 1: Frontier Molecular Orbital (FMO) Energies

| Parameter | Symbol | Expected Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | (Value) | Represents the ability to donate an electron. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | (Value) | Represents the ability to accept an electron. |

| HOMO-LUMO Energy Gap | ΔE | (Value) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[3][4] |

Table 2: Global Reactivity Descriptors

| Parameter | Formula | Expected Value | Significance |

| Ionization Potential | I ≈ -EHOMO | (Value) | Energy required to remove an electron. |

| Electron Affinity | A ≈ -ELUMO | (Value) | Energy released when an electron is added. |

| Electronegativity | χ = (I + A) / 2 | (Value) | Tendency to attract electrons. |

| Chemical Hardness | η = (I - A) / 2 | (Value) | Resistance to change in electron distribution. |

| Chemical Softness | S = 1 / (2η) | (Value) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index | ω = χ² / (2η) | (Value) | Measures the electrophilic character of a molecule. |

Table 3: Selected Optimized Geometric Parameters (Illustrative)

| Parameter | Bond/Angle | Expected Bond Length (Å) | Expected Bond Angle (°) |

| Bond Length | C6-Cl | (Value) | - |

| Bond Length | N3-C(CH3) | (Value) | - |

| Bond Length | C5=C6 | (Value) | - |

| Bond Angle | C5-C6-Cl | - | (Value) |

| Bond Angle | C2-N3-C4 | - | (Value) |

Note: The "(Value)" entries are placeholders and would be populated with data from a specific computational study.

Visualization of Workflow and Conceptual Relationships

Diagram 1: Computational Workflow

Caption: A typical workflow for the theoretical study of a molecule's electronic structure.

Diagram 2: Relationship between Electronic Properties and Reactivity

Caption: Logical connections between calculated electronic properties and chemical concepts.

Conclusion

Theoretical studies on the electronic structure of this compound provide a powerful framework for understanding its chemical properties. By employing methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set, it is possible to obtain detailed insights into its frontier molecular orbitals, charge distribution, and reactivity. While this guide outlines the standard methodologies and expected outcomes, specific quantitative results require dedicated computational studies. The presented workflow and conceptual diagrams serve as a roadmap for researchers and scientists in the field of drug development to effectively utilize computational chemistry in their investigations of this compound and related compounds.

References

An In-depth Technical Guide to 6-Chloro-3-methyluracil: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3-methyluracil (CAS No. 4318-56-3) is a halogenated pyrimidine (B1678525) derivative that has emerged as a critical building block in modern medicinal chemistry. Its strategic importance lies primarily in its role as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor Alogliptin, a therapeutic agent for type 2 diabetes. This technical guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and core applications of this compound, tailored for professionals in chemical and pharmaceutical research and development. Detailed experimental protocols, tabulated quantitative data, and visualized reaction and signaling pathways are presented to serve as a practical resource.

History and Discovery

While the precise date and discoverer of the first synthesis of this compound are not prominently documented in readily accessible scientific literature, its history is intrinsically linked to the broader exploration of substituted pyrimidines throughout the 20th century. The Beilstein Registry Number 511456 indicates its inclusion in chemical literature for a considerable time.[1] However, the compound gained significant prominence in recent decades with the rise of targeted drug discovery. Its utility as a key intermediate for Alogliptin, developed by Takeda Pharmaceuticals, has driven the development of numerous optimized and patented synthetic routes, transforming it from a laboratory chemical into a commercially significant pharmaceutical intermediate.[2]

Physicochemical and Spectroscopic Properties

This compound is typically a white to off-white crystalline solid or powder.[3] Its core structure consists of a pyrimidine-2,4(1H,3H)-dione (uracil) ring, methylated at the N3 position and chlorinated at the C6 position.

Quantitative Data

A summary of the key quantitative and identifying properties of this compound is presented below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 4318-56-3 | [1] |

| Molecular Formula | C₅H₅ClN₂O₂ | [1] |

| Molecular Weight | 160.56 g/mol | [1] |

| Appearance | White to off-white crystalline powder or lumps | [1][3] |

| Melting Point | 278-282 °C (with decomposition) | [3] |

| IUPAC Name | 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione | [4] |

| Synonyms | 3-Methyl-6-chlorouracil, 6-Chloro-3-methylpyrimidine-2,4-dione | [4] |

| InChI Key | SGLXGFAZAARYJY-UHFFFAOYSA-N | [1] |

| SMILES | CN1C(=O)NC(Cl)=CC1=O | [1] |

| pKa | Not experimentally reported in available literature. | |

| Aqueous Solubility | Not quantitatively reported; generally considered poorly soluble. |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.4 (br s, 1H, NH), 5.90 (s, 1H, C5-H), 3.10 (s, 3H, N-CH₃).[3]

-

¹³C NMR: Spectral data is available in public databases such as PubChem. Key resonances are expected for the methyl carbon, the vinyl carbon (C5), and the three carbonyl/enamine carbons (C2, C4, C6).

-

Mass Spectrometry (GC-MS): The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 160, along with a characteristic isotopic peak (M+2) at m/z 162 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for N-H stretching, C=O (carbonyl) stretching, and C=C stretching within the heterocyclic ring.[4]

Chemical Synthesis

The synthesis of this compound is well-documented, particularly in patent literature, reflecting its commercial importance. The most common strategies involve a two-step process: the formation of a barbituric acid intermediate followed by chlorination.

General Synthesis Pathway

The predominant synthetic route involves the condensation of N-methylurea with a malonic acid derivative, followed by chlorination of the resulting 1-methylbarbituric acid.

Detailed Experimental Protocols

The following protocols are adapted from published patent literature and represent common methodologies for the synthesis of this compound.[2]

Protocol 1: Synthesis of Intermediate 1-Methylbarbituric Acid

-

Reaction Setup: To a solution of methanol in a suitable reaction vessel, add N-methylurea and sodium methoxide. Stir the mixture at a controlled temperature (e.g., 50 °C) until dissolution.

-

Addition: Slowly add dimethyl malonate dropwise to the reaction mixture over a period of approximately 2 hours while maintaining the temperature.

-

Cyclization: After the addition is complete, heat the mixture to reflux (e.g., 60 °C) and maintain for several hours to drive the cyclocondensation reaction to completion.

-

Isolation: Cool the reaction mixture. A portion of the solvent may be removed under reduced pressure to facilitate precipitation. The intermediate, often the sodium salt of 1-methylbarbituric acid, precipitates.

-

Acidification & Purification: The precipitate is collected by filtration. It can be further purified by dissolving in water and acidifying with an acid like hydrochloric acid to precipitate the neutral 1-methylbarbituric acid, which is then filtered, washed, and dried.

Protocol 2: Chlorination to this compound

-

Reaction Setup: In a reaction vessel equipped for heating and stirring, charge the dried 1-methylbarbituric acid intermediate and phosphorus oxychloride (POCl₃). POCl₃ often serves as both the chlorinating agent and the solvent.

-

Reaction: Slowly heat the mixture to a temperature of approximately 70-80 °C and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., HPLC, TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly add the reaction mixture to ice-water to quench the excess POCl₃. This is a highly exothermic and hazardous step that must be performed with extreme caution in a well-ventilated fume hood.

-

Isolation: The solid crude product, this compound, precipitates from the aqueous mixture. Collect the solid by suction filtration.

-

Purification: The crude product can be purified by recrystallization. A common method involves dissolving the crude solid in a dilute aqueous sodium hydroxide (B78521) solution, treating with activated carbon if necessary to remove colored impurities, filtering, and then re-precipitating the purified product by acidifying the filtrate with hydrochloric acid to a pH of 6-7. The purified solid is collected by filtration, washed with water, and dried under vacuum.[2]

Core Applications and Biological Relevance

The primary value of this compound lies in its function as a versatile precursor for more complex bioactive molecules. It does not typically exhibit direct therapeutic activity itself but is a critical component in building molecules that do.

Intermediate for Alogliptin (DPP-4 Inhibitor)

The most significant application of this compound is in the synthesis of Alogliptin, a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the degradation of incretin (B1656795) hormones like GLP-1 and GIP, which are crucial for glucose-dependent insulin (B600854) secretion. By inhibiting DPP-4, Alogliptin increases the levels of active incretins, leading to improved glycemic control in patients with type 2 diabetes.

In the synthesis of Alogliptin, this compound undergoes an N-alkylation reaction, followed by a nucleophilic aromatic substitution where the chlorine atom at the C6 position is displaced by the chiral amine, (R)-3-aminopiperidine.

Precursor for Antibacterial Agents

This compound has been utilized in the synthesis of inhibitors targeting Helicobacter pylori glutamate (B1630785) racemase (MurI).[3] This enzyme is essential for bacterial cell wall synthesis as it provides the D-glutamate required for peptidoglycan formation. The absence of this enzyme in humans makes it an attractive and selective target for antibacterial therapy. Inhibiting MurI disrupts cell wall integrity, leading to bacterial cell death.

Ligand in Coordination Chemistry

Recent research has explored this compound as a ligand in coordination chemistry. A copper(II) complex, [Cu(cmu)₂(H₂O)₂]·4H₂O, has been synthesized and characterized.[5] This complex demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound can serve as a bioactive building block itself when incorporated into metal complexes, opening new avenues for its application beyond a simple synthetic intermediate.[5]

Experimental Workflows

Workflow for Alogliptin Synthesis from this compound

The following diagram illustrates a simplified logical workflow for the conversion of this compound to Alogliptin.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and respiratory protection (e.g., N95 dust mask) when handling the solid.[1]

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information before handling this compound.

Conclusion